An In-depth Technical Guide to 2-(Methylsulfonyl)-4-nitroaniline: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(Methylsulfonyl)-4-nitroaniline: Molecular Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive analysis of 2-(Methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2), a key organic intermediate in various industrial and research applications. We will delve into its fundamental molecular characteristics, including its precise molecular weight and structural features. The document further explores its physicochemical properties, outlines a common synthetic pathway with mechanistic insights, and discusses its significance, particularly in the fields of medicinal chemistry and material science. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile compound.
Introduction to 2-(Methylsulfonyl)-4-nitroaniline
2-(Methylsulfonyl)-4-nitroaniline is an aromatic organic compound characterized by an aniline core substituted with a methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂).[1] Its chemical structure, featuring both a potent electron-withdrawing group (nitro) and an electron-donating group (amino), results in unique electronic properties and reactivity.[2] The presence of the methylsulfonyl group further modulates these properties, making it a valuable building block in organic synthesis.[2] This compound is typically a pale yellow crystalline solid and serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1][3]
Molecular Structure and Physicochemical Properties
Molecular Formula and Weight
A molecule's identity and stoichiometric behavior are defined by its molecular formula and weight. For 2-(Methylsulfonyl)-4-nitroaniline, these are:
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Molecular Weight: The calculated molecular weight is approximately 216.22 g/mol .[1] Different sources may report slight variations, such as 216.21 g/mol or 216.217 g/mol , due to differences in isotopic abundance calculations.[4][6]
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IUPAC Name: 2-methylsulfonyl-4-nitroaniline[1]
Structural Representation
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions. The structure consists of a benzene ring with an amino group (-NH₂) at position 1, a methylsulfonyl group (-SO₂CH₃) at position 2, and a nitro group (-NO₂) at position 4.
Caption: Molecular structure of 2-(Methylsulfonyl)-4-nitroaniline.
Physicochemical Data Summary
The physical and chemical properties of a compound are critical for its handling, purification, and application. The following table summarizes key data for 2-(Methylsulfonyl)-4-nitroaniline.
| Property | Value | Source(s) |
| CAS Number | 96-74-2 | [1][4][5] |
| Molecular Formula | C₇H₈N₂O₄S | [1][4][5] |
| Molecular Weight | 216.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1][3] |
| Melting Point | 131-133 °C or 203-204 °C | [3][6] |
| Boiling Point | 375.9 °C at 760 mmHg (Predicted) | [3][6] |
| Density | ~1.5 g/cm³ (Predicted) | [3][6] |
| Solubility | Soluble in organic solvents (ethanol, acetone, chloroform) | [3] |
| InChI Key | KIMXIMWZIRTKCQ-UHFFFAOYSA-N | [1][7] |
| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)[O-])N | [1][4] |
Note on Melting Point: There is a notable discrepancy in the reported melting points across different suppliers and databases. This may be due to different crystalline polymorphs or measurement conditions. Researchers should verify the melting point of their specific batch as a measure of purity.
Synthesis and Mechanistic Rationale
The synthesis of 2-(Methylsulfonyl)-4-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. A common and logical pathway starts from 2-methylsulfonylaniline, involving the protection of the amine, subsequent nitration, and final deprotection.
Causality of Experimental Choices:
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Step 1: Acetylation (Protection): The amino group (-NH₂) is a strong activating group, which can lead to unwanted side reactions and over-oxidation during nitration. To prevent this, it is protected by acetylation with acetic anhydride. This converts the highly activating amino group into a less activating acetamido group, ensuring that nitration occurs predictably on the aromatic ring.[1]
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Step 2: Nitration: The acetylated intermediate undergoes electrophilic aromatic substitution. The methylsulfonyl group and the acetamido group direct the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acids) to specific positions. Nitration occurs at the para-position relative to the methylsulfonyl group, which is also meta to the acetamido group, yielding the desired 4-nitro intermediate.[1]
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Step 3: Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. This is typically achieved through alkaline or acidic hydrolysis, which regenerates the free amino group to yield the final product, 2-(Methylsulfonyl)-4-nitroaniline.[1]
Caption: A typical synthetic workflow for 2-(Methylsulfonyl)-4-nitroaniline.
Applications in Research and Drug Development
The unique arrangement of functional groups in 2-(Methylsulfonyl)-4-nitroaniline makes it a valuable scaffold and intermediate in several fields:
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Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Research has indicated that compounds derived from this structure may possess anti-cancer properties, potentially by interfering with cellular proliferation pathways.[1] Molecular docking studies have also suggested that the molecule can bind to specific protein targets implicated in cancer, marking it as a lead compound for further drug design.[1]
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Dye and Pigment Industry: Like many nitroaniline derivatives, it can serve as a precursor or intermediate in the production of various dyes and pigments.[3]
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Material Science: The compound's electronic properties, arising from its push-pull system (electron-donating -NH₂ and electron-withdrawing -NO₂/-SO₂CH₃ groups), make it a candidate for the development of organic electronic materials.[1] Its structure is also studied in crystal engineering to understand how intermolecular interactions can be controlled to create materials with specific properties.[1]
Conclusion
2-(Methylsulfonyl)-4-nitroaniline is a well-defined organic compound with a molecular formula of C₇H₈N₂O₄S and a molecular weight of approximately 216.22 g/mol . Its structure, featuring an aniline core with methylsulfonyl and nitro substituents, imparts distinct chemical reactivity and physical properties that are leveraged in a variety of applications. From its role as a versatile intermediate in the synthesis of pharmaceuticals with anti-cancer potential to its use in the creation of novel materials, a thorough understanding of its molecular characteristics is essential for chemists and researchers. The synthetic pathways are logical and well-established, allowing for its efficient production for both laboratory-scale research and industrial applications.
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- 96-74-2 | 2-(Methylsulfonyl)-4-nitroaniline. ChemScene.
- 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. Ningbo Inno Pharmchem Co.,Ltd.
- 2-(METHYLSULFONYL)-4-NITROANILINE AldrichCPR. Sigma-Aldrich.
- 2-METHANESULFONYL-4-NITROPHENYLAMINE | 96-74-2. ChemicalBook.
- Benzenamine, 2-(methylsulfonyl)-4-nitro-. SIELC Technologies.
- 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S). PubChemLite.
- 2-(Methylsulfonyl)-4-Nitroaniline [CAS: 96-74-2]. Ivy Fine Chemicals.
- 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2. Benchchem.
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